Gatifloxacin hydrochloride Gatifloxacin hydrochloride Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 160738-57-8
VCID: VC21338866
InChI: InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
SMILES: CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol

Gatifloxacin hydrochloride

CAS No.: 160738-57-8

VCID: VC21338866

Molecular Formula: C19H22FN3O4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Gatifloxacin hydrochloride - 160738-57-8

Description

Gatifloxacin hydrochloride is a potent fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is a member of the fourth-generation fluoroquinolones, which are distinguished by their enhanced efficacy against both Gram-positive and Gram-negative bacteria . Gatifloxacin hydrochloride is used in various clinical settings, including the treatment of bacterial conjunctivitis under the brand name Zymar .

Mechanism of Action

Gatifloxacin hydrochloride exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . This inhibition prevents bacterial cell division, ultimately leading to bacterial cell death . Gatifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian gyrase, which minimizes potential mammalian toxicity .

Antibacterial Spectrum

Gatifloxacin hydrochloride is effective against a wide range of bacteria, including:

  • Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and others .

  • Gram-negative bacteria: Haemophilus influenzae, Pseudomonas aeruginosa, and others .

  • Anaerobic organisms: It has shown activity against various anaerobic bacteria .

Clinical Applications

Gatifloxacin hydrochloride is used in several clinical applications:

  • Ophthalmic Use: It is marketed as Zymar for the treatment of bacterial conjunctivitis .

  • Systemic Use: Initially introduced for respiratory tract infections, though its systemic use has been limited due to toxicity concerns .

Research Findings

Recent studies have highlighted gatifloxacin's potential in agriculture, demonstrating its effectiveness against plant pathogens such as Ralstonia solanacearum and Pseudomonas syringae pv. tomato DC3000 . In medical settings, gatifloxacin has shown synergy with other antibiotics like piperacillin and cefepime, enhancing its bactericidal activity .

Safety and Toxicity

While gatifloxacin hydrochloride is generally safe for ocular use, systemic administration has been associated with toxicity, including effects on glucose metabolism and potential for hypoglycemia or hyperglycemia . Therefore, its systemic use is limited.

Data Table: Antibacterial Activity of Gatifloxacin Hydrochloride

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusVariable, often ≤ 1 μg/mL
Pseudomonas aeruginosaVariable, often ≤ 2 μg/mL
Ralstonia solanacearum0.125 mg/L
Streptococcus pneumoniae≤ 1 μg/mL
CAS No. 160738-57-8
Product Name Gatifloxacin hydrochloride
Molecular Formula C19H22FN3O4
Molecular Weight 375.4 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Standard InChIKey XUBOMFCQGDBHNK-UHFFFAOYSA-N
SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Canonical SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Melting Point 182-185 °C
182-185°C
Physical Description Solid
Solubility 60 mg/mL (at pH 4)
6.31e-01 g/L
Synonyms 1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma
PubChem Compound 17956339
Last Modified Aug 15 2023

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